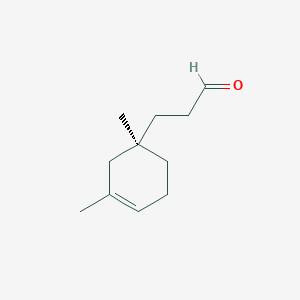

3-(1,3-Dimethyl-3-cyclohexenyl)propanal

CAS No.: 71735-72-3

Cat. No.: VC16992229

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71735-72-3 |

|---|---|

| Molecular Formula | C11H18O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal |

| Standard InChI | InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1 |

| Standard InChI Key | HAEFRQLHXUHJJP-LLVKDONJSA-N |

| Isomeric SMILES | CC1=CCC[C@](C1)(C)CCC=O |

| Canonical SMILES | CC1=CCCC(C1)(C)CCC=O |

Introduction

Synthesis and Production Methods

Key Synthetic Routes

The synthesis of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is inferred from analogous pathways described in patent DE102005002010A1, which details the preparation of structurally related cyclohexenylpropanals . A plausible route involves:

-

Cyclohexenyl Precursor Formation:

-

Diels-Alder reaction between isoprene and a dienophile to generate the 1,3-dimethylcyclohexene framework.

-

Functionalization of the cyclohexene ring via allylic alkylation to introduce the propanal side chain.

-

-

Aldehyde Installation:

-

Purification:

-

Distillation or chromatographic methods to isolate the aldehyde from byproducts.

-

Industrial-Scale Considerations

Patent DE102005002010A1 highlights the use of continuous-flow reactors and catalytic systems to enhance yield and reduce reaction times for similar compounds . Industrial production may employ:

-

Catalytic Hydrogenation: To stabilize intermediates.

-

Solvent Optimization: Ethanol or propylene glycol as reaction media to improve solubility and facilitate downstream processing .

Physicochemical Properties

While direct data on 3-(1,3-dimethyl-3-cyclohexenyl)propanal is limited, its properties can be extrapolated from related aldehydes:

The aldehyde group confers high reactivity, particularly in nucleophilic additions and condensation reactions, while the dimethylcyclohexenyl group enhances lipophilicity and volatility, critical for fragrance applications .

Chemical Reactivity and Derivatives

Principal Reactions

-

Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds, useful in synthesizing larger fragrance molecules.

-

Oxidation: Forms carboxylic acids (e.g., 3-(1,3-dimethyl-3-cyclohexenyl)propanoic acid) under strong oxidizing conditions.

-

Reduction: Catalytic hydrogenation reduces the aldehyde to a primary alcohol, a common intermediate in perfume stabilizers .

Stabilization Challenges

The α,β-unsaturated aldehyde structure may predispose the compound to polymerization or oxidation. Patent DE102005002010A1 suggests stabilization via:

-

Antioxidant Additives: Tocopherol or butylated hydroxytoluene (BHT).

-

Storage Conditions: Anaerobic environments and low temperatures .

Applications in Fragrance Chemistry

Olfactory Profile

While the exact scent profile of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is undocumented, structurally similar compounds exhibit:

-

Green, Herbal Notes: Attributed to the cyclohexenyl moiety.

-

Longevity: Enhanced by the dimethyl group’s steric hindrance, reducing evaporation rates .

Formulation Use

Patent DE102005002010A1 emphasizes the utility of cyclohexenylpropanals in:

-

Top Notes: Providing initial freshness in perfumes.

-

Fixatives: Blending with ethanol or dipropylene glycol to extend fragrance longevity .

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes to access stereoisomers with distinct olfactory properties.

-

Stability Studies: Investigating advanced encapsulation techniques to mitigate polymerization.

-

Toxicological Profiling: Comprehensive in vitro and in vivo assays to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume